7-O-Methylisolupalbigenin
Description
7-O-Methylisolupalbigenin is a naturally occurring isoflavone first isolated from Ulex jussiaei (Leguminosae family) alongside other bioactive compounds such as lupalbigenin, isolupalbigenin, and derrone . Structurally, it is characterized by an O-methyl group at the C7 position of the isolupalbigenin backbone. Isoflavones like 7-O-Methylisolupalbigenin are secondary metabolites often associated with plant defense mechanisms, though their specific biological roles can vary depending on structural modifications.
Properties
Molecular Formula |
C26H28O5 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
5-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-7-methoxy-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C26H28O5/c1-15(2)6-8-18-12-17(9-11-21(18)27)20-14-31-26-19(10-7-16(3)4)23(30-5)13-22(28)24(26)25(20)29/h6-7,9,11-14,27-28H,8,10H2,1-5H3 |
InChI Key |
XOEJOZMFBLQRCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC)O)O)C |
Synonyms |
7-O-methylisolupalbigenin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The table below summarizes key structural and functional differences between 7-O-Methylisolupalbigenin and related isoflavones/pterocarpans isolated from Ulex jussiaei:
Key Observations:
Broader Context: Isoflavone Derivatives
Beyond Ulex jussiaei compounds, isoflavones exhibit diverse modifications that influence their function:
- Glycosylation: Compounds like 7-O-methyleucomol glycosides (e.g., 5-O-glucopyranoside) demonstrate enhanced solubility due to sugar moieties, contrasting with the lipophilic nature of methylated derivatives .
- Prenylation : 8-Prenyldaidzein and 8-prenylmucronulatol (listed in ) feature prenyl groups at C8, which are linked to improved binding affinity to estrogen receptors in some studies.
Functional Implications:
- Antifungal Activity : Methylation and glycosylation may reduce antifungal efficacy, as seen in derrone and inferred for 7-O-Methylisolupalbigenin, whereas pterocarpans retain activity .
- Pharmacological Potential: Prenylated isoflavones are prioritized in drug discovery for their enhanced bioactivity, whereas methylated derivatives like 7-O-Methylisolupalbigenin may require further evaluation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
